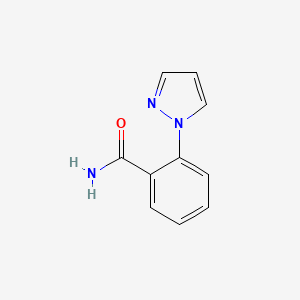

2-(1H-Pyrazol-1-YL)benzamide

Description

Contextual Role of Substituted Benzamides in Heterocyclic Chemistry

Substituted benzamides are a cornerstone in the architecture of complex organic molecules. The amide functional group is a prevalent feature in naturally occurring compounds and synthetic pharmaceuticals, valued for its unique electronic and structural properties. scirp.org In heterocyclic chemistry, the benzamide (B126) moiety often serves as a versatile scaffold, enabling the construction of diverse molecular frameworks through various chemical transformations. nih.gov The introduction of substituents onto the benzene (B151609) ring or the amide nitrogen allows for the fine-tuning of a molecule's steric and electronic characteristics, which can profoundly influence its reactivity and biological activity. chemicalbook.com The amide bond's planarity and ability to participate in hydrogen bonding are crucial for molecular recognition and interaction with biological targets. scirp.org

Significance of Pyrazole (B372694) Derivatives as Bioactive and Functional Scaffolds

Pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a privileged structure in medicinal chemistry. smolecule.com Its derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. smolecule.comsioc-journal.cn The versatility of the pyrazole ring allows for its incorporation into a multitude of molecular designs, often leading to compounds with enhanced therapeutic potential. smolecule.com The ability to substitute the pyrazole ring at various positions provides a powerful tool for medicinal chemists to optimize the pharmacological profile of a lead compound. sioc-journal.cn

Rationale for Dedicated Academic Research on 2-(1H-Pyrazol-1-YL)benzamide

The unique combination of a benzamide and a pyrazole moiety in this compound presents a compelling subject for dedicated academic research. This compound serves as a valuable building block for the synthesis of more elaborate molecules with potential applications in materials science and medicinal chemistry. The spatial arrangement of the two aromatic rings, connected by a single bond and an amide linker, suggests the possibility of interesting conformational properties and intramolecular interactions that could be explored through structural analysis. iucr.orgnih.govncl.ac.uk Furthermore, the synthesis of this compound and its derivatives can provide insights into the reactivity and regioselectivity of reactions involving these two important heterocyclic systems. sioc-journal.cnrsc.org

Overview of Research Scope and Methodological Framework

The investigation into this compound would encompass a multi-faceted approach. The primary focus would be on its synthesis, likely involving the coupling of a pyrazole-containing precursor with a benzoic acid derivative. smolecule.com A comprehensive characterization of the synthesized compound would be essential, employing a suite of spectroscopic techniques to elucidate its molecular structure.

Table 1: Key Research Methodologies

| Methodology | Purpose | Anticipated Insights |

| Chemical Synthesis | To develop an efficient and reproducible method for the preparation of this compound. | Understanding of reaction mechanisms, optimization of reaction conditions (temperature, solvent, catalyst), and scalability of the process. |

| Spectroscopic Analysis (NMR, IR, MS) | To confirm the chemical structure and purity of the synthesized compound. | Detailed information about the connectivity of atoms, the presence of functional groups, and the molecular weight of the compound. |

| Single-Crystal X-ray Diffraction | To determine the precise three-dimensional arrangement of atoms in the solid state. | Insights into bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's physical properties and potential biological activity. iucr.orgnih.govncl.ac.uk |

| Computational Modeling | To complement experimental data and to predict molecular properties. | Information on the electronic structure, conformational preferences, and potential reactivity of the molecule. |

Due to the limited direct research on this compound, this article will draw upon findings from studies on closely related derivatives to infer its chemical properties and potential reactivity.

Detailed Research Findings

While specific research on this compound is not extensively documented, a wealth of information on its derivatives provides a strong foundation for understanding its chemical nature.

Synthesis and Characterization

The synthesis of pyrazole-benzamide derivatives typically involves the formation of an amide bond between a pyrazole-containing amine and a substituted benzoic acid or its activated derivative. sioc-journal.cnrsc.org For instance, the synthesis of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides has been reported, showcasing a common synthetic strategy. rsc.org

Table 2: General Synthetic Approach for Pyrazole-Benzamide Derivatives

| Step | Description | Common Reagents and Conditions |

| 1. Preparation of Pyrazole Amine | Synthesis of the pyrazole-containing amine precursor. | Varies depending on the desired substitution pattern on the pyrazole ring. |

| 2. Amide Coupling | Reaction of the pyrazole amine with a benzoic acid derivative to form the amide bond. | Carboxylic acid, coupling agents (e.g., DCC, HATU), a base (e.g., DMAP, Et3N), and an appropriate solvent (e.g., DMF, CH2Cl2). |

| 3. Purification | Isolation and purification of the final product. | Column chromatography, recrystallization. |

The characterization of these compounds relies heavily on spectroscopic methods. For example, the ¹H NMR spectrum of a related compound, N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)benzamide, shows characteristic signals for the pyrazole, thiazole, and benzamide protons. Similarly, the ¹³C NMR spectrum provides information about the carbon framework of the molecule. Infrared spectroscopy would confirm the presence of the amide C=O and N-H stretching vibrations.

Structural Analysis

Single-crystal X-ray diffraction studies on derivatives of this compound have provided valuable insights into their three-dimensional structures. For example, the crystal structure of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-methylbenzamide reveals important details about intermolecular interactions, such as hydrogen bonding. iucr.orgnih.govncl.ac.uk These studies often show that the packing of molecules in the crystal lattice is influenced by a combination of hydrogen bonds and other non-covalent interactions. rsc.org Such structural information is critical for understanding the solid-state properties of these materials and for designing new compounds with specific desired properties.

Structure

2D Structure

3D Structure

Properties

CAS No. |

25660-61-1 |

|---|---|

Molecular Formula |

C10H9N3O |

Molecular Weight |

187.20 g/mol |

IUPAC Name |

2-pyrazol-1-ylbenzamide |

InChI |

InChI=1S/C10H9N3O/c11-10(14)8-4-1-2-5-9(8)13-7-3-6-12-13/h1-7H,(H2,11,14) |

InChI Key |

FMQXTGYSIGNCPG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)N)N2C=CC=N2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Mechanistic Investigations for 2 1h Pyrazol 1 Yl Benzamide and Its Derivatives

Retrosynthetic Analysis and Key Precursor Identification

Retrosynthetic analysis is a powerful tool for devising synthetic routes to a target molecule by mentally disconnecting it into simpler, commercially available starting materials. For 2-(1H-pyrazol-1-yl)benzamide, the most logical retrosynthetic disconnection is at the C-N bond between the pyrazole (B372694) and the phenyl ring. This disconnection reveals two primary precursors: a 2-substituted benzamide (B126) derivative and pyrazole.

A key disconnection strategy involves the C(aryl)-N(pyrazole) bond, leading to two main synthetic approaches. In the first approach, the pyrazole ring is pre-formed, and in the second, the benzamide moiety is coupled with a precursor that forms the pyrazole ring in a subsequent step. The most common precursors identified through this analysis are 2-halobenzamides (e.g., 2-iodobenzamide (B1293540) or 2-bromobenzamide) and pyrazole itself. Alternatively, precursors such as 2-aminobenzamide (B116534) can be utilized, which would require a different synthetic strategy for the C-N bond formation.

| Target Molecule | Key Disconnection | Precursors |

| This compound | C(aryl)-N(pyrazole) | 2-Halobenzamide and Pyrazole |

| This compound | C(aryl)-N(pyrazole) | 2-Aminobenzamide and a pyrazole forming synthon |

Classical and Modern Synthetic Routes

A variety of synthetic methods, ranging from classical condensation reactions to modern transition-metal-catalyzed cross-couplings, have been employed for the synthesis of this compound and its analogs.

Multi-component reactions (MCRs) offer an efficient approach to synthesize complex molecules like pyrazole derivatives in a single step from three or more starting materials. While a direct MCR for this compound is not commonly reported, MCRs are instrumental in the synthesis of the pyrazole precursor itself. For instance, the Hantzsch pyrazole synthesis, a type of MCR, involves the condensation of a β-dicarbonyl compound, a hydrazine (B178648), and an α-halo ketone.

Cycloaddition reactions, particularly [3+2] cycloadditions, are a cornerstone of pyrazole synthesis. The reaction of a 1,3-dipole, such as a diazo compound or a nitrile imine, with an alkyne or alkene dipolarophile is a powerful method for constructing the pyrazole ring. Once the substituted pyrazole is formed, it can be coupled with the benzamide moiety.

Palladium-catalyzed cross-coupling reactions have revolutionized the formation of C-N bonds. The Buchwald-Hartwig amination is a prominent method for the synthesis of N-arylpyrazoles. researchgate.net This reaction involves the palladium-catalyzed coupling of an aryl halide or triflate with an amine, in this case, pyrazole. researchgate.net The choice of palladium precursor, ligand, base, and solvent is crucial for achieving high yields. A variety of phosphine (B1218219) ligands, such as XPhos and SPhos, have been shown to be effective for this transformation.

The Ullmann condensation is a classical copper-catalyzed method for forming C-N bonds, which has seen significant improvements with the development of new ligands and reaction conditions. This reaction typically involves the coupling of an aryl halide with a nucleophile, such as pyrazole, at elevated temperatures. Modern modifications of the Ullmann reaction utilize soluble copper salts and various ligands, such as diamines and amino acids, to facilitate the coupling under milder conditions.

While the Suzuki-Miyaura and Heck reactions are more commonly used for C-C bond formation, their principles can be adapted for C-N bond formation, although this is less common for pyrazole N-arylation.

Table of Palladium-Catalyzed Cross-Coupling Reactions for N-Aryl Pyrazole Synthesis

| Reaction | Catalyst/Ligand | Key Features |

|---|---|---|

| Buchwald-Hartwig Amination | Pd(OAc)₂ / XPhos | Mild reaction conditions, high functional group tolerance. mdpi.com |

In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods. Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields and shorter reaction times. The synthesis of pyrazole derivatives has been successfully achieved under microwave irradiation, including the condensation of chalcones with hydrazine hydrate. nih.gov Solvent-free synthesis is another green chemistry approach that minimizes waste and simplifies purification. The reaction of phenyl glycidyl (B131873) ether with pyrazoles has been demonstrated under solvent-free, microwave-assisted conditions, showcasing the potential for greener routes to pyrazole derivatives. nih.gov

Organocatalysis, the use of small organic molecules as catalysts, offers a metal-free alternative for various organic transformations. While the direct organocatalytic synthesis of this compound is not extensively documented, bifunctional organocatalysts have been successfully employed in the enantioselective synthesis of axially chiral benzamides. evitachem.com This highlights the potential of organocatalysis in the synthesis of functionalized benzamide derivatives.

Biocatalysis, the use of enzymes to catalyze chemical reactions, is a rapidly growing field in green chemistry. While there are no direct reports on the biocatalytic synthesis of this compound, the potential for such a route exists. Lipases have been shown to be effective catalysts for amidation reactions, including the synthesis of benzamides. nih.gov Furthermore, transaminases have been utilized for the synthesis of pyrazines and pyrroles, demonstrating their utility in forming N-heterocycles. nih.gov Engineered enzymes have also been developed for the selective N-alkylation of pyrazoles. nih.govresearchgate.net A chemoenzymatic approach, combining a chemical step with an enzymatic one, could be a promising future direction for the synthesis of the target molecule.

Optimization of Reaction Parameters and Yield Enhancement

The optimization of reaction parameters is critical for maximizing the yield and purity of the desired product. In the context of palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination, several factors significantly influence the outcome.

Catalyst and Ligand: The choice of the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the phosphine ligand is paramount. Sterically hindered and electron-rich ligands, such as XPhos, have been shown to be highly effective in promoting the reductive elimination step and preventing β-hydride elimination. mdpi.com

Base: The base plays a crucial role in the deprotonation of the pyrazole and in the catalytic cycle. Common bases include inorganic carbonates (e.g., Cs₂CO₃, K₂CO₃) and alkoxides (e.g., NaOtBu). The strength and solubility of the base can significantly impact the reaction rate and yield. nih.gov

Solvent: The choice of solvent can affect the solubility of the reactants and the catalyst, as well as the reaction temperature. Aprotic polar solvents like dioxane, toluene, and DMF are commonly used. nih.gov

Temperature and Reaction Time: These parameters are often interdependent. Higher temperatures can lead to faster reaction rates but may also result in the formation of byproducts. Optimization studies are necessary to find the ideal balance for a specific substrate combination.

For Ullmann condensations, the optimization focuses on the copper source (e.g., CuI, Cu₂O), the ligand (e.g., amino acids, diamines), the base, and the solvent. The use of ligands can significantly lower the required reaction temperature and improve yields.

Detailed Mechanistic Elucidation of Formation Pathways

The synthesis of this compound typically involves the N-arylation of pyrazole with a suitable 2-substituted benzamide precursor, such as 2-iodobenzamide or 2-bromobenzamide, mediated by a copper catalyst. The generally accepted mechanism for this copper-catalyzed C-N bond formation proceeds through a Cu(I)/Cu(III) catalytic cycle. While direct mechanistic studies on this compound are not extensively documented, a robust mechanistic framework can be constructed from detailed investigations into the copper-catalyzed N-arylation of amides (the Goldberg reaction) and related N-heterocycles. acs.orgmit.edunih.govacs.orgresearchgate.net

The catalytic cycle is believed to initiate with the formation of a copper(I)-amidate or copper(I)-pyrazolate complex. This is followed by the rate-determining step: the activation of the aryl halide. mit.edunih.gov Two primary pathways have been proposed for this activation: an oxidative addition of the aryl halide to the Cu(I) center to form a Cu(III) intermediate, or a σ-bond metathesis-type mechanism. acs.orgnih.gov Subsequent reductive elimination from the Cu(III) species yields the N-aryl product and regenerates the active Cu(I) catalyst.

Kinetic studies on analogous copper-catalyzed N-arylation reactions provide significant insights into the factors governing the formation of this compound. Investigations on the N-arylation of amides and alkylamines have shown that the reaction rate is often dependent on the concentrations of the catalyst, the aryl halide, and in some cases, the ligand and the N-nucleophile. acs.orgmit.edunih.gov

Reaction Kinetics: For the copper-catalyzed N-arylation of amides, kinetic analyses have revealed a positive-order rate dependence on the aryl iodide concentration, suggesting that the activation of the aryl halide is the rate-determining step of the catalytic cycle. mit.edunih.gov The reaction often exhibits a complex, non-linear dependence on the concentration of the supporting ligand (typically a diamine), which is crucial for stabilizing the copper catalyst and controlling the concentration of the active species. mit.edu

In a study on the N-arylation of 2-pyrrolidinone (B116388) with 3,5-dimethyliodobenzene catalyzed by CuI and N,N'-dimethylethylenediamine, the reaction displayed a temporal decrease in heat flow without a significant induction period, indicating a relatively fast catalyst activation. mit.edu Activation parameters for a related stoichiometric N-arylation process were measured, providing an enthalpy of activation (ΔH‡) of 6.8 kcal·mol⁻¹ and a highly negative entropy of activation (ΔS‡) of -43.3 eu. nih.gov This large negative entropy value suggests a highly ordered, associative transition state, which is consistent with the formation of a Cu(III) intermediate via oxidative addition. nih.gov

| Parameter | Value | Reaction System | Reference |

| Enthalpy of Activation (ΔH‡) | 6.8 kcal·mol⁻¹ | Stoichiometric N-arylation of a Cu(I)-amidate with aryl iodide | nih.gov |

| Entropy of Activation (ΔS‡) | -43.3 eu | Stoichiometric N-arylation of a Cu(I)-amidate with aryl iodide | nih.gov |

| Gibbs Free Energy of Activation (ΔG‡) | 19.4 kcal·mol⁻¹ | Stoichiometric N-arylation of a Cu(I)-amidate with aryl iodide | nih.gov |

Transition State Analysis: Computational studies using Density Functional Theory (DFT) are instrumental in mapping the energy landscape of the reaction and characterizing the geometry of transient intermediates and transition states. For the N-arylation of pyrazoles, DFT calculations help elucidate the electronic properties, such as the HOMO-LUMO gap and molecular electrostatic potential, which influence the reactivity of the pyrazole nucleophile. researchgate.netresearchgate.netnih.govepa.gov

Theoretical calculations on related C-N coupling reactions support a mechanism involving the oxidative addition of the aryl halide to a ligated Cu(I)-pyrazolate complex. This step involves a high-energy transition state leading to a square-planar or trigonal bipyramidal Cu(III) intermediate. The final reductive elimination step, which forms the C-N bond, is typically calculated to have a much lower energy barrier, confirming that the oxidative addition is likely the rate-limiting step. The steric and electronic properties of both the pyrazole and the aryl halide significantly impact the energy of this transition state. For this compound synthesis, the ortho-benzamide group likely influences the transition state geometry through steric hindrance and potential coordinating effects.

Isotopic labeling is a powerful tool for elucidating reaction mechanisms by tracing the path of atoms from reactants to products. While specific isotopic labeling studies on the formation of this compound are not prominently reported, studies on analogous C-N bond-forming reactions demonstrate the utility of this technique.

A key mechanistic question in copper-catalyzed N-arylation is the precise nature of the C-N bond-forming step. Isotopic labeling can provide definitive evidence. For instance, using ¹⁵N-labeled pyrazole in the reaction with 2-halobenzamide would allow for the unambiguous tracking of the nitrogen atom. Analysis of the product and any side products by mass spectrometry or ¹⁵N NMR spectroscopy could confirm that the nitrogen atom in the final product originates from the pyrazole ring and not from other nitrogen sources.

Furthermore, kinetic isotope effect (KIE) studies can help identify the rate-determining step. For example, by comparing the reaction rates of a deuterated versus a non-deuterated pyrazole (if a proton transfer is involved in the rate-determining step) or by using an aryl halide with a ¹³C-labeled carbon at the reaction center, one can probe the nature of bond-breaking and bond-forming in the transition state. An isotope-labeling study on a Chan-Lam type reaction, for instance, supported an oxidative cross-coupling mechanism. organic-chemistry.org

Comprehensive Spectroscopic and Solid State Structural Elucidation of 2 1h Pyrazol 1 Yl Benzamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 2-(1H-Pyrazol-1-YL)benzamide, a complete assignment of proton (¹H) and carbon-¹³ (¹³C) NMR spectra is crucial for confirming its molecular structure. Due to the absence of experimentally recorded spectra in the refereed literature, the following analysis is based on predicted data and comparison with structurally related compounds.

The predicted ¹H NMR spectrum of this compound in a common deuterated solvent like DMSO-d₆ would exhibit distinct signals for the protons of the benzamide (B126) and pyrazole (B372694) moieties. The aromatic protons of the benzamide ring are expected to appear as a complex multiplet system in the downfield region, typically between 7.5 and 8.0 ppm. The protons of the pyrazole ring would also resonate in the aromatic region, with the proton at position 4 of the pyrazole ring appearing as a triplet, and the protons at positions 3 and 5 appearing as doublets. The amide protons (-CONH₂) would likely appear as two distinct broad singlets, a characteristic feature due to the restricted rotation around the C-N amide bond.

The predicted ¹³C NMR spectrum would show signals for all the carbon atoms in the molecule. The carbonyl carbon of the benzamide group is expected to have the most downfield chemical shift, typically in the range of 165-170 ppm. The aromatic carbons of the benzamide and pyrazole rings would resonate in the region of 110-150 ppm.

Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning the ¹H and ¹³C NMR spectra and establishing the connectivity of atoms within the molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the scalar coupling network between protons. For this compound, cross-peaks would be expected between adjacent protons on the benzamide ring, as well as between the protons on the pyrazole ring. This would allow for the complete assignment of the aromatic spin systems.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates the chemical shifts of protons with their directly attached carbon atoms. This experiment is fundamental for assigning the carbon signals based on the already assigned proton signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY spectrum provides information about the spatial proximity of protons. In the case of this compound, NOESY correlations could be observed between the protons of the pyrazole ring and the ortho-protons of the benzamide ring, confirming their close spatial relationship. This would also provide insights into the preferred conformation of the molecule in solution.

| Predicted ¹H NMR Data (in DMSO-d₆) | Predicted ¹³C NMR Data (in DMSO-d₆) |

| Proton | Chemical Shift (ppm) |

| H-3' | ~8.2 (d) |

| H-4' | ~6.5 (t) |

| H-5' | ~7.8 (d) |

| H-3 | ~7.6 (d) |

| H-4 | ~7.5 (t) |

| H-5 | ~7.6 (t) |

| H-6 | ~7.9 (d) |

| -NHa | ~7.7 (br s) |

| -NHb | ~7.4 (br s) |

Dynamic NMR for Conformational Studies

Dynamic NMR (DNMR) is a powerful technique for studying the rates of conformational exchange processes that occur on the NMR timescale. In this compound, two primary dynamic processes could be investigated: the restricted rotation around the C-N amide bond and the rotation around the C-C bond connecting the pyrazole ring to the benzamide ring.

The partial double bond character of the C-N amide bond leads to a significant energy barrier to rotation. nanalysis.comazom.com This restricted rotation results in the two amide protons being chemically non-equivalent at room temperature, giving rise to two separate signals in the ¹H NMR spectrum. As the temperature is increased, the rate of rotation increases, and if the coalescence temperature is reached, the two signals will broaden and eventually merge into a single sharp peak. By analyzing the line shapes of the exchanging signals at different temperatures, the rate constants for the rotational process can be determined, and from these, the activation energy (ΔG‡) for the amide bond rotation can be calculated. For similar aromatic amides, this barrier is typically in the range of 14-18 kcal/mol. nih.gov

Solid-State NMR for Polymorphic Forms and Microstructure

Solid-state NMR (ssNMR) provides valuable information about the structure and dynamics of molecules in the solid state. Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, in the solid state, these interactions lead to broad spectral lines. Techniques like magic-angle spinning (MAS) are employed to narrow these lines and obtain high-resolution spectra.

For this compound, ssNMR could be used to study its polymorphic forms. Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly impact its physical properties. Different polymorphs would give rise to distinct ssNMR spectra due to differences in their crystal packing and molecular conformations. ¹³C cross-polarization magic-angle spinning (CP/MAS) is a common ssNMR experiment used to obtain high-resolution spectra of solid samples.

Furthermore, ssNMR can provide insights into the intermolecular interactions, such as hydrogen bonding, that govern the crystal packing. Two-dimensional ssNMR experiments, analogous to their solution-state counterparts, can be used to establish through-space and through-bond connectivities in the solid state.

Vibrational Spectroscopy (FT-IR, Raman)

Detailed Band Assignment and Functional Group Analysis

The FT-IR and Raman spectra of this compound would be characterized by a series of absorption bands corresponding to the stretching and bending vibrations of its constituent bonds. A detailed assignment of these bands can be made based on comparison with known data for similar functional groups and with the aid of computational predictions.

N-H Stretching: The amide N-H stretching vibrations are expected to appear in the region of 3400-3200 cm⁻¹. Typically, primary amides show two N-H stretching bands, corresponding to the symmetric and asymmetric stretching modes. masterorganicchemistry.com

C-H Stretching: The aromatic C-H stretching vibrations of the benzamide and pyrazole rings would be observed in the 3100-3000 cm⁻¹ region.

C=O Stretching (Amide I band): The carbonyl (C=O) stretching vibration is a very strong and characteristic band in the IR spectrum of amides, typically appearing in the range of 1680-1630 cm⁻¹. masterorganicchemistry.com Its position can be influenced by hydrogen bonding.

N-H Bending (Amide II band): The N-H in-plane bending vibration, coupled with the C-N stretching vibration, gives rise to the Amide II band, which is typically found in the 1650-1580 cm⁻¹ region.

C-N Stretching: The C-N stretching vibration of the amide group and the C-N bonds within the pyrazole ring would appear in the fingerprint region (1400-1000 cm⁻¹).

Aromatic C=C Stretching: The stretching vibrations of the C=C bonds in the aromatic rings would give rise to a series of bands in the 1600-1450 cm⁻¹ region.

| Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| N-H Asymmetric Stretch | ~3450 | ~3450 |

| N-H Symmetric Stretch | ~3330 | ~3330 |

| Aromatic C-H Stretch | 3100-3000 | 3100-3000 |

| C=O Stretch (Amide I) | ~1670 | ~1670 |

| N-H Bend (Amide II) | ~1610 | ~1610 |

| Aromatic C=C Stretch | 1600-1450 | 1600-1450 |

| C-N Stretch | 1400-1200 | 1400-1200 |

Conformational Isomerism Probing

Vibrational spectroscopy can be a sensitive probe of conformational isomerism. For this compound, the relative orientation of the pyrazole and benzamide rings is defined by the dihedral angle around the C-C bond connecting them. Different conformers, corresponding to different values of this dihedral angle, may coexist in solution or in the solid state.

These different conformers could potentially give rise to distinct vibrational spectra. Certain vibrational modes, particularly those involving the atoms around the connecting C-C bond, would be expected to be sensitive to the dihedral angle. By carefully analyzing the FT-IR and Raman spectra, it might be possible to identify bands that are characteristic of specific conformers. Temperature-dependent vibrational spectroscopy could also be employed to study the equilibrium between different conformers.

X-Ray Crystallography and Crystal Engineering

The solid-state structure of a molecule is fundamental to understanding its physical and chemical properties. X-ray crystallography provides definitive insights into the three-dimensional arrangement of atoms, bond lengths, bond angles, and intermolecular interactions that govern the crystal packing.

While a specific single-crystal X-ray diffraction study for this compound has not been reported in the surveyed literature, the molecular and supramolecular architecture can be inferred from analyses of closely related compounds containing pyrazole and benzamide functionalities.

The molecular structure is defined by a benzamide group substituted at the ortho position with a 1H-pyrazol-1-yl ring. A key conformational feature would be the dihedral angle between the phenyl ring of the benzamide and the pyrazole ring. This orientation is influenced by steric hindrance and electronic interactions between the two aromatic systems. In analogous N-aryl pyrazole derivatives, these rings are often not coplanar core.ac.ukresearchgate.net.

The crystal packing, or supramolecular architecture, would be dominated by a network of intermolecular interactions. Based on the functional groups present (an amide and two aromatic rings), specific and predictable interactions are expected to direct the assembly of molecules in the solid state. For instance, studies on pyrazole derivatives have detailed extensive hydrogen bonding and other interactions governing their crystal structures researchgate.netnih.gov.

Table 1: Expected Crystallographic Parameters for this compound based on Analogous Structures

| Parameter | Expected Value/System | Rationale |

|---|---|---|

| Crystal System | Monoclinic or Triclinic | Common for organic molecules of similar complexity core.ac.ukresearchgate.net. |

| Space Group | Centrosymmetric (e.g., P2₁/c) or Non-centrosymmetric | The presence of strong hydrogen bond donors and acceptors can lead to various packing arrangements core.ac.ukmdpi.com. |

Note: This table is predictive and based on data from structurally similar compounds, not on experimental data for this compound.

Polymorphism , the ability of a compound to exist in more than one crystalline form, is a critical aspect of pharmaceutical and materials science. Different polymorphs of the same compound can exhibit distinct physical properties, including melting point, solubility, and stability. Benzamide itself is a well-known polymorphic compound x-mol.com. Similarly, derivatives such as N-(1,3-thiazol-2-yl)benzamide have been shown to exist in multiple polymorphic forms, differing in their hydrogen-bonding patterns and molecular conformations mdpi.comresearchgate.net. Given this precedent, it is highly probable that this compound could also exhibit polymorphism, although no specific studies have been published to confirm this.

Co-crystallization is a technique used to modify the physicochemical properties of a solid by crystallizing it with a second, different molecule (a coformer). The components in a co-crystal are linked by non-covalent interactions, typically hydrogen bonds. The amide group in this compound is an excellent hydrogen bond donor and acceptor, making it a prime candidate for co-crystallization with coformers such as carboxylic acids researchgate.netbiointerfaceresearch.comnih.govresearchgate.net. Such studies could yield new solid forms with altered properties, but no co-crystals of this specific compound have been reported in the literature.

The supramolecular assembly of this compound in the solid state would be governed by a combination of intermolecular forces.

Hydrogen Bonding : The primary and most influential interaction would be hydrogen bonding involving the amide group (-CONH₂). The N-H protons are strong hydrogen bond donors, and the carbonyl oxygen (C=O) is a strong acceptor. This typically leads to the formation of a robust R²₂(8) amide-amide dimer synthon, where two molecules are linked by a pair of N-H···O hydrogen bonds. This is a common and stabilizing motif in the crystal structures of primary benzamides mdpi.comnih.gov.

π-π Stacking : The presence of two aromatic rings (the phenyl and pyrazole rings) introduces the possibility of π-π stacking interactions. These interactions, arising from the electrostatic attraction between the electron clouds of adjacent rings, would play a significant role in stabilizing the crystal packing imedpub.com. The geometry of these interactions can be parallel-displaced or T-shaped, influencing how the molecules stack in layers or columns.

Analysis of related pyrazole derivatives confirms the importance of both strong (N-H···O/N) and weak (C-H···O/N, C-H···π) intermolecular interactions in defining the 3D arrangement of molecules within the crystal imedpub.com.

Advanced Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique for determining the molecular weight and structure of a compound by measuring the mass-to-charge ratio (m/z) of its ions.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically to within 5 parts per million (ppm), which allows for the unambiguous determination of a compound's elemental composition researchgate.netmdpi.com. For this compound, the molecular formula is C₁₀H₉N₃O nih.govchemspider.com.

The theoretical (monoisotopic) exact mass can be calculated from the masses of the most abundant isotopes of its constituent elements. This calculated mass can then be compared to the experimental value obtained from an HRMS instrument (such as a Time-of-Flight (TOF) or Orbitrap analyzer) to confirm the molecular formula with high confidence scirp.org.

Table 2: Theoretical Exact Mass Calculation for this compound

| Element | Isotope | Quantity | Mass (Da) | Total Mass (Da) |

|---|---|---|---|---|

| Carbon | ¹²C | 10 | 12.000000 | 120.000000 |

| Hydrogen | ¹H | 9 | 1.007825 | 9.070425 |

| Nitrogen | ¹⁴N | 3 | 14.003074 | 42.009222 |

| Oxygen | ¹⁶O | 1 | 15.994915 | 15.994915 |

| Total | | | | 187.074562 |

An HRMS analysis of the protonated molecule [M+H]⁺ would be expected to yield an experimental m/z value extremely close to the theoretical value of 188.08239 Da.

Tandem mass spectrometry (MS/MS) is used to elucidate the structure of a molecule by inducing fragmentation of a selected precursor ion (e.g., the protonated molecule, [M+H]⁺) and analyzing the resulting product ions gre.ac.ukuab.edu. While no specific MS/MS study for this compound is available, a plausible fragmentation pathway can be proposed based on the known behavior of benzamides and pyrazoles researchgate.netnih.gov.

Upon collision-induced dissociation (CID), the [M+H]⁺ ion (m/z 188.1) would likely undergo fragmentation through several key pathways:

Amide Bond Cleavage : The most common fragmentation for benzamides involves the loss of the amide group.

Loss of ammonia (B1221849) (NH₃, 17.03 Da) would yield the 2-(1H-pyrazol-1-yl)benzoyl cation at m/z 171.0.

A more prominent fragmentation is the cleavage to form the stable benzoyl cation or a substituted variant. In this case, cleavage of the C-N bond linking the pyrazole to the phenyl ring or the amide C-C bond could occur. However, the most characteristic fragmentation would likely involve the amide functionality. A primary pathway would be the formation of the 2-(1H-pyrazol-1-yl)phenyl isocyanate cation via rearrangement, or more direct cleavages.

Formation of Benzoyl-type Ions : A key fragmentation pathway for benzamides is the formation of the benzoyl cation (m/z 105) and the phenyl cation (m/z 77). For this molecule, this would involve more complex rearrangements or cleavage of the pyrazole ring first. A more direct route would be the loss of the pyrazole ring (C₃H₃N₂, 67.03 Da) to give a fragment at m/z 121.0, corresponding to the benzamide cation radical.

Pyrazole Ring Fragmentation : The pyrazole ring itself can fragment. A characteristic loss from N-unsubstituted pyrazoles is the elimination of a molecule of hydrogen cyanide (HCN, 27.01 Da) researchgate.net. This could occur from various parent or fragment ions. For example, the precursor ion at m/z 188.1 could lose HCN to produce a fragment at m/z 161.1.

Table 3: Proposed Key Fragment Ions in the MS/MS Spectrum of [this compound+H]⁺

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment |

|---|---|---|---|

| 188.1 | 171.1 | NH₃ | 2-(1H-pyrazol-1-yl)benzoyl cation |

| 188.1 | 161.1 | HCN | Product of pyrazole ring cleavage |

| 188.1 | 121.1 | C₃H₃N₂ | Benzamide cation radical |

Note: This table represents a theoretical fragmentation pathway based on chemical principles and data from related structures. Experimental verification is required.

Advanced Computational and Theoretical Chemistry Studies of 2 1h Pyrazol 1 Yl Benzamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the electronic structure and predicting the properties of molecules. For compounds like 2-(1H-Pyrazol-1-YL)benzamide, these methods provide a theoretical framework to understand its stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) has become a primary tool for investigating the electronic properties of pyrazole (B372694) and benzamide (B126) derivatives. ekb.egnih.gov The B3LYP functional is a commonly employed method, often combined with basis sets like 6-31G* or 6-311G+(d,p), to optimize the molecular geometry and compute various molecular descriptors. nih.govresearchgate.netjcsp.org.pkresearchgate.netnih.gov

DFT calculations allow for the determination of the ground-state equilibrium geometry, vibrational frequencies, and electronic structure. nih.gov For related pyrazole-carboxamide systems, DFT has been used to explain electronic and charge transfer properties. researchgate.netjcsp.org.pk These calculations provide values for key electronic properties that dictate the molecule's behavior.

Table 1: Representative Calculated Electronic Properties of a Benzamide Moiety using DFT

| Property | Calculated Value |

|---|---|

| Total Energy | Varies with basis set |

| Dipole Moment | ~3-5 Debye |

| Mulliken Atomic Charges | Charge distribution across atoms |

Note: The values are representative for a benzamide-like structure and can vary based on the specific molecule and computational method.

Ab Initio and Semi-Empirical Methods for Ground State Properties

While DFT is widely used, ab initio methods, such as Hartree-Fock (HF), and composite methods like G4MP2, offer alternative approaches for calculating ground state properties. superfri.org Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data. Semi-empirical methods, on the other hand, use parameters derived from experimental results to simplify calculations, making them faster but potentially less accurate than DFT or ab initio methods. These methods are also employed to calculate optimized structures and analyze properties like the enthalpy of formation for complex heterocyclic systems. superfri.org

Conformational Analysis and Potential Energy Surfaces

The flexibility of the this compound molecule, particularly the rotation around the single bonds connecting the pyrazole ring, the benzamide group, and the amide bond, leads to various possible conformations.

Molecular Mechanics and Molecular Dynamics Simulations

Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are powerful techniques for exploring the conformational landscape and dynamic behavior of molecules. tandfonline.com MD simulations, in particular, can reveal the stability of different conformations over time and how the molecule interacts with its environment, such as a solvent. nih.gov For similar pyrazole-carboxamide structures, MD simulations have been used to analyze the stability of their docking poses within biological targets, showing only minor conformational changes and fluctuations. nih.gov These simulations provide insights into the flexibility of the molecule and the predominant shapes it adopts. rsc.orgrsc.org

Tautomerism and Isomerism Studies

Prototropic tautomerism, the migration of a proton, is a known phenomenon in pyrazole-containing compounds, particularly in pyrazolones where an equilibrium can exist between OH, CH, and NH forms. clockss.org For this compound, while the pyrazole ring itself is relatively stable, the amide linkage introduces the possibility of amide-imidol tautomerism, although the amide form is generally predominant.

Furthermore, conformational isomerism is significant. Rotation around the C-N amide bond can lead to cis and trans isomers. For N-substituted benzamides, computational studies have shown that the relative stability of these conformers can be influenced by intramolecular interactions, such as hydrogen bonding or dipole-dipole interactions. scispace.com In related N-aryl amides, the trans conformer is often found to be more stable. rsc.org

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.orglibretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com

The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). youtube.comresearchgate.net The energy gap between the HOMO and LUMO (Egap = ELUMO – EHOMO) is a critical parameter for determining molecular stability and reactivity. researchgate.net A smaller gap suggests higher reactivity and greater polarizability. researchgate.net

In studies of pyrazole-carboxamides, FMO analysis has been used to explain charge transfer properties. researchgate.netjcsp.org.pk The distribution of the HOMO and LUMO across the molecular structure indicates the likely sites for electrophilic and nucleophilic attack. For instance, the HOMO → LUMO transition can imply a transfer of electron density from one part of the molecule to another. researchgate.net DFT calculations are commonly used to determine the energies and compositions of these frontier orbitals. nih.gov

Table 2: Representative FMO Properties for Pyrazole-Carboxamide Compounds from DFT Calculations

| Compound Type | EHOMO (eV) | ELUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| Pyrazole-Carboxamide 1 | -5.44 | -1.21 | 4.23 |

| Pyrazole-Carboxamide 2 | -5.56 | -1.24 | 4.32 |

| Pyrazole-Carboxamide 3 | -5.67 | -1.79 | 3.88 |

Data derived from related pyrazole-carboxamide structures to illustrate typical values. researchgate.net

Natural Bond Orbital (NBO) and Natural Population Analysis

For this compound, NBO analysis elucidates the distribution of electron density and the nature of intramolecular bonding. Natural Population Analysis (NPA), a key component of the NBO method, calculates the charge distribution on each atom. In this molecule, the highly electronegative oxygen and nitrogen atoms are expected to carry significant negative charges, while the adjacent carbonyl carbon and hydrogen atoms exhibit positive charges. This charge distribution is fundamental to the molecule's electrostatic potential and its interactions with other molecules.

A critical aspect of NBO analysis is the examination of donor-acceptor interactions, which are quantified using second-order perturbation theory. These interactions represent charge delocalization from filled (donor) NBOs to empty (acceptor) NBOs, which stabilizes the molecule. For this compound, significant stabilizing interactions are anticipated, including:

Intramolecular Hyperconjugation: Delocalization of electron density from the lone pairs of the nitrogen atoms (n) in the pyrazole ring and the amide group to the antibonding orbitals (π) of the adjacent aromatic rings and the carbonyl group. For instance, interactions like n(N) → π(C=C) and n(O) → σ*(N-C) contribute significantly to the molecular stability. nih.gov

These charge delocalizations lead to an increase in electron density in the antibonding orbitals, which can cause elongation of the corresponding bonds and a decrease in their vibrational frequencies. arabjchem.org

Table 1: Hypothetical Natural Population Analysis (NPA) Charges for Key Atoms in this compound Note: These values are representative and derived from studies on similar molecular fragments. Actual values would be obtained from specific quantum chemical calculations.

| Atom | Element | Hybridization | Natural Charge (e) |

|---|---|---|---|

| O1 | Oxygen | sp² | -0.65 |

| N1 | Nitrogen | sp² | -0.45 |

| N2 | Nitrogen | sp² | -0.30 |

| N3 (Amide) | Nitrogen | sp² | -0.55 |

| C1 (Carbonyl) | Carbon | sp² | +0.70 |

| H1 (Amide) | Hydrogen | s | +0.40 |

Non-Covalent Interaction (NCI) and Hirshfeld Surface Analysis

The study of non-covalent interactions (NCIs) is essential for understanding the crystal packing, stability, and supramolecular architecture of a compound. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these intermolecular interactions within a crystal lattice. nih.govmdpi.com The Hirshfeld surface is generated based on the electron distribution of a molecule in a crystal, partitioning the crystal space into regions where the electron density of a given molecule dominates. mdpi.comresearchgate.net

For this compound, the Hirshfeld surface is mapped with various properties, most notably d_norm, which combines the distances from the surface to the nearest nucleus inside (d_i) and outside (d_e) the surface. The d_norm surface displays a color spectrum where red spots indicate intermolecular contacts shorter than the van der Waals radii (typically strong hydrogen bonds), white areas represent contacts of van der Waals separation, and blue regions signify contacts longer than the van der Waals radii. nih.gov

H···H Interactions: Typically the most abundant contacts due to the large number of hydrogen atoms on the molecular surface. nih.govresearchgate.net

O···H/H···O Interactions: These represent the crucial N-H···O and C-H···O hydrogen bonds, which are visible as distinct spikes in the 2D fingerprint plot and as prominent red regions on the d_norm surface. semanticscholar.orgresearchgate.net

C···H/H···C Interactions: These are weaker C-H···π interactions that also play a significant role in the molecular packing. researchgate.net

π···π Stacking: Indicated by complementary red and blue triangles on the shape index surface, these interactions occur between the aromatic pyrazole and benzene (B151609) rings of adjacent molecules. nih.gov

Table 2: Representative Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of Benzamide-Containing Compounds Note: Data is compiled from studies on structurally related molecules and represents expected values for this compound.

| Interaction Type | Percentage Contribution (%) |

|---|---|

| H···H | 40 - 50% |

| O···H / H···O | 25 - 35% |

| C···H / H···C | 10 - 20% |

| C···C (π-π stacking) | 3 - 8% |

| N···H / H···N | 2 - 5% |

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry, particularly Density Functional Theory (DFT), is a highly effective tool for predicting spectroscopic parameters, which can then be compared with experimental data to validate both the computational model and the experimental structure. researchgate.netnih.gov

FT-IR Spectroscopy: Theoretical vibrational frequencies for this compound can be calculated using DFT methods. The computed frequencies are often scaled by a factor to correct for anharmonicity and basis set deficiencies, leading to a strong correlation with experimental FT-IR spectra. arabjchem.org Key vibrational modes for this molecule include:

N-H stretching: Expected in the 3300-3400 cm⁻¹ range for the amide group. semanticscholar.org

C-H stretching: Aromatic C-H stretching vibrations typically appear around 3000-3100 cm⁻¹.

C=O stretching: A strong absorption band for the amide carbonyl group is predicted between 1650-1690 cm⁻¹. semanticscholar.org

C=N and C=C stretching: Vibrations from the pyrazole and benzene rings are expected in the 1400-1600 cm⁻¹ region.

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is widely used to calculate theoretical ¹H and ¹³C NMR chemical shifts. mdpi.com These calculated values generally show excellent linear correlation with experimental spectra. researchgate.net

¹H NMR: The amide proton (N-H) is expected to appear as a singlet in the downfield region (δ 8.0-9.0 ppm). Aromatic protons of the benzamide and pyrazole rings would resonate in the δ 7.0-8.5 ppm range.

¹³C NMR: The carbonyl carbon is the most deshielded, with a predicted chemical shift above δ 160 ppm. Carbons in the aromatic rings are expected in the δ 110-150 ppm range.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to predict the electronic absorption spectra of molecules. researchgate.net For this compound, the analysis would likely reveal intense absorption bands in the UV region. These absorptions correspond to electronic transitions, primarily π → π* transitions involving the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are delocalized across the conjugated π-system of the pyrazole and benzamide rings. nih.gov A prominent absorption peak is expected around 250-300 nm. nih.gov

Table 3: Comparison of Predicted and Typical Experimental Spectroscopic Data for this compound Moieties

| Parameter | Predicted Value (Computational) | Typical Experimental Range |

|---|---|---|

| FT-IR (cm⁻¹) | ||

| ν(N-H) stretch | ~3350 | 3300 - 3400 |

| ν(C=O) stretch | ~1680 | 1650 - 1690 |

| ¹H NMR (ppm) | ||

| Amide N-H | 8.5 - 9.5 | 8.0 - 9.0 |

| Aromatic C-H | 7.2 - 8.6 | 7.0 - 8.5 |

| ¹³C NMR (ppm) | ||

| Amide C=O | ~165 | 164 - 170 |

| Aromatic C | 115 - 145 | 110 - 150 |

| UV-Vis (nm) | ||

| λmax (π → π*) | ~260 | 250 - 300 |

Chemical Reactivity and Derivatization Strategies for 2 1h Pyrazol 1 Yl Benzamide

Electrophilic and Nucleophilic Substitution Reactions on Benzamide (B126) and Pyrazole (B372694) Moieties

The benzamide and pyrazole rings of the core structure exhibit distinct reactivities toward substitution reactions, governed by the electronic nature of each ring and the directing effects of their substituents.

Electrophilic Aromatic Substitution (EAS)

The pyrazole ring is generally considered an electron-rich heterocycle, making it susceptible to electrophilic attack. However, the N-1-phenyl group slightly deactivates the ring compared to unsubstituted pyrazole. Electrophilic substitution on the pyrazole ring occurs with high regioselectivity, primarily at the C-4 position. This is due to the stability of the cationic sigma complex intermediate, where the positive charge is most effectively delocalized without involving the positively charged nitrogen atom that would result from attack at C-3 or C-5.

Conversely, the benzamide ring is deactivated towards electrophilic substitution. The amide group (-CONH2) is an electron-withdrawing group through resonance and induction, making the attached phenyl ring less nucleophilic than benzene (B151609). unizin.org This deactivating nature directs incoming electrophiles predominantly to the meta position (C-4 and C-6 of the benzamide ring). unizin.orglibretexts.org Therefore, a competing scenario exists where the more reactive pyrazole ring is favored for substitution unless sterically hindered or the reaction conditions are tailored to favor functionalization of the deactivated benzamide ring.

Common electrophilic substitution reactions are summarized in the table below.

| Reaction | Reagent | Typical Position on Pyrazole | Typical Position on Benzamide |

| Nitration | HNO₃ / H₂SO₄ | C-4 | C-4 / C-6 |

| Halogenation | Br₂ / FeBr₃ | C-4 | C-4 / C-6 |

| Sulfonation | Fuming H₂SO₄ | C-4 | C-4 / C-6 |

| Friedel-Crafts Acylation | RCOCl / AlCl₃ | C-4 | C-4 / C-6 |

Nucleophilic Aromatic Substitution (NAS)

Nucleophilic aromatic substitution is less common on unsubstituted benzamide or pyrazole rings, as it typically requires the presence of a good leaving group (such as a halide) and strong electron-withdrawing groups positioned ortho and/or para to it. Derivatization of 2-(1H-pyrazol-1-yl)benzamide via NAS would thus necessitate prior functionalization, for instance, by introducing a chlorine or nitro group onto either ring system. In such activated systems, nucleophiles like amines, alkoxides, or thiolates can displace the leaving group. For example, the cyanation of a halogenated benzamide precursor using copper(I) cyanide is a documented strategy for introducing a nitrile group. mdpi.com

Functionalization at Amide Nitrogen and Carbonyl Groups

The amide linker is a key site for chemical modification, allowing for changes in polarity, hydrogen bonding capability, and steric profile.

N-Functionalization : The hydrogen atoms on the amide nitrogen are acidic and can be deprotonated by a suitable base, allowing for subsequent alkylation or arylation. This N-functionalization is a common strategy in medicinal chemistry to modulate pharmacokinetic properties. For instance, reaction with alkyl halides in the presence of a base like sodium hydride yields N-alkylated derivatives. Acylation at the nitrogen can also be achieved using acyl chlorides or anhydrides to produce N-acylbenzamide (imide) structures. ias.ac.in

Carbonyl Group Reactions : The carbonyl carbon of the amide is electrophilic, though less so than in ketones or aldehydes. It can undergo nucleophilic attack, although this often requires reactive nucleophiles or activation of the carbonyl group.

Reduction : Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the amide carbonyl to a methylene group (-CH₂-), yielding a 2-(1H-pyrazol-1-yl)benzylamine derivative.

Conversion to Thioamide : The carbonyl oxygen can be replaced with sulfur using reagents like Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀) to generate the corresponding thiobenzamide. This transformation significantly alters the electronic properties and hydrogen-bonding capacity of the linker.

Organometallic Addition : While challenging, organometallic reagents such as Grignard or organolithium compounds can add to the carbonyl group. This reaction typically requires careful control to avoid multiple additions or side reactions and can lead to the formation of ketones after hydrolysis of the intermediate.

Ring-Opening and Ring-Closure Reactions

While the aromatic pyrazole and benzene rings are generally stable, intramolecular reactions can be induced to form new heterocyclic systems, a strategy often used to create complex, fused scaffolds.

Intramolecular Cyclization : If a suitable reactive group is introduced onto the amide nitrogen or at the C-2' position of the benzamide ring, intramolecular cyclization is possible. For example, an N-allylbenzamide derivative can undergo oxidative cyclization to form an oxazole ring system. nih.gov Similarly, by introducing a leaving group on the pyrazole ring (e.g., at C-5), an intramolecular nucleophilic attack from the amide nitrogen or oxygen could lead to the formation of fused ring systems like pyrazolo[1,5-a]quinazolinones. Such cyclizations are often promoted by transition metal catalysts (e.g., copper or palladium) or strong bases. rsc.org The reactivity of aminopyrazole precursors to form fused pyrazolo[1,5-a]pyrimidines further illustrates the utility of this approach in generating structural diversity. acs.org

Ring-Opening Reactions : The pyrazole ring is highly stable and resistant to ring-opening under most conditions. Cleavage would require harsh reductive or oxidative conditions that would likely also degrade the benzamide portion of the molecule. Therefore, ring-opening is not a common derivatization strategy for this scaffold.

Regioselectivity and Stereoselectivity in Reactions

Control over regiochemistry and stereochemistry is paramount in synthesizing derivatives for biological evaluation.

Regioselectivity : As discussed in section 5.1, electrophilic reactions on the pyrazole ring are highly regioselective for the C-4 position. Reactions on the benzamide ring are directed to the meta positions (C-4, C-6). In cases where both rings can react, the outcome can be controlled by the choice of reagents and reaction conditions. For instance, transition-metal-catalyzed C-H functionalization can be directed to specific positions by using appropriate directing groups. rsc.org In asymmetrically substituted pyrazoles, Michael addition reactions have been shown to proceed with excellent regioselectivity, favoring one nitrogen of the pyrazole ring over the other for addition. nih.gov

Stereoselectivity : While the parent molecule is achiral, stereocenters can be introduced during derivatization. Stereoselective synthesis can be achieved by employing chiral reagents, catalysts, or auxiliaries. For example, the asymmetric synthesis of pyrazole derivatives has been accomplished through the stereoselective addition of an organolithium reagent to a chiral sulfinyl imine, followed by cyclization to form the pyrazole ring. nih.govdntb.gov.ua Such methods are critical when the biological activity of a compound is dependent on a specific enantiomer.

Synthesis of Structurally Diverse Analogues for Structure-Activity Relationship (SAR) Exploration

The this compound scaffold is a "privileged structure" that has been extensively modified to explore SAR for various biological targets. Derivatization strategies focus on systematically altering different parts of the molecule to probe interactions with a biological target. Key modifications include:

Substitution on the Benzamide Ring : Introducing various substituents (e.g., halogens, alkyl, alkoxy, nitro groups) at different positions of the phenyl ring to explore electronic and steric effects.

Substitution on the Pyrazole Ring : Placing substituents at the C-3, C-4, and C-5 positions of the pyrazole ring to probe specific binding pockets.

Modification of the Amide Linker : N-alkylation, conversion to thioamides, or replacement with other linkers.

These synthetic efforts have led to the discovery of potent compounds for various applications, including fungicides and potential therapeutics. nih.govmdpi.com

Table 1: Examples of Analogue Synthesis for SAR Studies

| Base Scaffold | Modification Strategy | Resulting Analogue Class | Target/Application |

|---|---|---|---|

| Pyrazol-5-yl-benzamide | Inversion of the amide group and substitution on the benzamide ring | N-(1,3-diphenyl-1H-pyrazol-5-yl)-2-(trifluoromethyl)benzamide derivatives | Succinate Dehydrogenase Inhibitors (Fungicides) nih.gov |

| Pyrazole-benzamide | Introduction of a 1,2,4-oxadiazole linker between the pyrazole and benzamide moieties | 1,2,4-Oxadiazole substituted benzamides containing pyrazole rings | Pesticidal and Fungicidal Agents mdpi.com |

| Phenylamino Pyrazole | Acylation of the pyrazole amine with various acyl chlorides | Pyrazole amides and acylhydrazones | Antiproliferative and Antioxidant Agents mdpi.comresearchgate.net |

| 4-(1H-Pyrazol-1-yl)aniline | Sulfonylation and subsequent N-alkylation/arylation of the sulfonamide | 4-(1H-Pyrazol-1-yl)benzenesulfonamide derivatives | Antileishmanial Agents mdpi.com |

Investigation of Reaction Intermediates and Catalytic Cycles

Modern synthetic methods, particularly transition-metal-catalyzed cross-coupling reactions, are instrumental in the derivatization of this compound. Understanding the reaction mechanisms, intermediates, and catalytic cycles is key to optimizing these transformations.

Reaction Intermediates :

EAS : The key intermediate is a resonance-stabilized carbocation known as an arenium ion or sigma complex. The stability of this intermediate determines the regioselectivity of the reaction. uci.edu

NAS : The mechanism often proceeds through a resonance-stabilized carbanion called a Meisenheimer complex.

Multicomponent Reactions : Plausible mechanisms for the catalytic synthesis of pyrazole derivatives often involve acyclic intermediates formed from the nucleophilic addition of starting materials, which then undergo intramolecular cyclization and subsequent tautomerization or oxidation to yield the final aromatic product. biointerfaceresearch.com

Catalytic Cycles :

Palladium-Catalyzed Cross-Coupling : Reactions like Suzuki, Heck, and Buchwald-Hartwig amination are frequently used to form C-C, C-O, and C-N bonds on pre-halogenated pyrazole or benzamide rings. A typical Suzuki coupling cycle involves three main steps: (1) Oxidative Addition of an aryl halide to a Pd(0) complex, (2) Transmetalation with an organoboron reagent, and (3) Reductive Elimination to yield the coupled product and regenerate the Pd(0) catalyst.

Copper-Catalyzed Reactions : Ullmann coupling is a classic copper-catalyzed reaction used for forming C-N, C-O, and C-S bonds, particularly useful for the N-arylation of pyrazoles or the synthesis of diaryl ethers. The catalytic cycle is thought to involve Cu(I) and Cu(III) intermediates. nih.gov

C-H Functionalization : Direct functionalization of C-H bonds is an increasingly important strategy. rsc.org These reactions, often catalyzed by palladium, rhodium, or ruthenium, can proceed through various mechanisms, including concerted metalation-deprotonation or electrophilic substitution, avoiding the need for pre-functionalized starting materials.

Coordination Chemistry and Ligand Properties of 2 1h Pyrazol 1 Yl Benzamide

Binding Sites and Chelation Behavior with Metal Ions

Based on its molecular structure, 2-(1H-Pyrazol-1-YL)benzamide possesses several potential coordination sites. The pyrazole (B372694) ring contains two nitrogen atoms, with the N2 nitrogen being the most likely to coordinate to a metal center due to its available lone pair of electrons. The benzamide (B126) group offers two additional potential donor sites: the carbonyl oxygen and the amide nitrogen.

It is hypothesized that this compound could function as a bidentate ligand, forming a stable chelate ring with a metal ion. The most probable chelation would involve the N2 atom of the pyrazole ring and the carbonyl oxygen atom of the benzamide group. This would result in the formation of a six-membered chelate ring, a thermodynamically favorable arrangement. The steric and electronic properties of substituents on both the pyrazole and benzamide rings could influence the stability and geometry of the resulting metal complexes.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound is expected to follow standard procedures for the formation of coordination compounds. These methods typically involve the reaction of the ligand with a metal salt in a suitable solvent, with or without the application of heat. The choice of solvent and reaction conditions would depend on the solubility of the reactants and the desired crystalline product.

Transition Metal Complexes and Their Electronic Structures

Transition metals, with their partially filled d-orbitals, are expected to form a wide range of complexes with this compound. The electronic structure of these complexes would be dictated by the identity of the metal ion, its oxidation state, and the coordination geometry. For instance, complexes with paramagnetic metal ions such as Cu(II), Ni(II), or Co(II) would exhibit interesting electronic and magnetic properties. The ligand field strength of this compound would play a crucial role in determining the d-orbital splitting and, consequently, the electronic spectra and magnetic moments of the complexes.

Main Group Metal and Organometallic Adducts

While less common than transition metal complexes, main group metals and organometallic fragments could also form adducts with this compound. The coordination in these cases would likely involve the most basic donor sites of the ligand, such as the pyrazole N2 atom and the carbonyl oxygen. The characterization of such adducts would provide valuable insights into the Lewis basicity of the ligand and the nature of the metal-ligand bond.

Spectroscopic (UV-Vis, EPR, XAS) and Magnetic Studies of Metal-Ligand Interactions

A variety of spectroscopic techniques would be invaluable in characterizing the metal complexes of this compound and understanding the nature of the metal-ligand interactions.

UV-Vis Spectroscopy: Electronic absorption spectra would reveal information about the electronic transitions within the ligand and the d-d transitions of the metal center in transition metal complexes. Shifts in the ligand-based absorption bands upon coordination would confirm metal-ligand interaction.

EPR Spectroscopy: For complexes with unpaired electrons (paramagnetic complexes), Electron Paramagnetic Resonance (EPR) spectroscopy would provide detailed information about the electronic environment of the metal ion, including its oxidation state and coordination geometry.

X-ray Absorption Spectroscopy (XAS): XAS could provide precise information about the local coordination environment of the metal atom, including bond distances and coordination numbers, even in non-crystalline samples.

Magnetic Susceptibility Measurements: These studies would determine the magnetic moments of the metal complexes, which are indicative of the number of unpaired electrons and can help in elucidating the electronic structure and spin state of the metal ion.

Theoretical Modeling of Coordination Geometries and Stability Constants

In the absence of extensive experimental data, theoretical modeling using computational methods such as Density Functional Theory (DFT) can provide valuable predictions about the coordination chemistry of this compound. DFT calculations can be employed to:

Calculate the electronic structures of the complexes, including molecular orbital energies and charge distributions, which can aid in the interpretation of spectroscopic data.

Estimate the stability constants of the metal complexes, providing a measure of the thermodynamic stability of the metal-ligand bond. These constants are crucial for understanding the behavior of the complexes in solution.

Applications in Homogeneous and Heterogeneous Catalysis

Metal complexes of pyrazole-containing ligands have shown significant promise as catalysts in a variety of organic transformations. The potential applications of this compound metal complexes in catalysis are an exciting area for future research. Depending on the choice of metal and the reaction conditions, these complexes could potentially catalyze reactions such as:

Oxidation reactions: The metal center could act as a redox-active site for the oxidation of substrates.

Coupling reactions: The ligand could stabilize catalytically active metal species in cross-coupling reactions.

Polymerization reactions: The coordination environment provided by the ligand could influence the stereochemistry and properties of the resulting polymers.

The development of both homogeneous and heterogeneous catalytic systems based on this compound would be a valuable contribution to the field of catalysis.

Advanced Analytical Methodologies for Detection and Quantification of 2 1h Pyrazol 1 Yl Benzamide

Advanced Chromatographic Separations

Chromatographic techniques are fundamental in the separation and analysis of 2-(1H-Pyrazol-1-YL)benzamide from complex mixtures. High-performance liquid chromatography (HPLC), gas chromatography (GC), and supercritical fluid chromatography (SFC) offer distinct advantages depending on the analytical requirements.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a primary technique for the analysis of moderately polar compounds like this compound. The development of a robust and reliable HPLC method requires a systematic approach to optimize separation parameters and subsequent validation to ensure its performance.

Method Development: A typical HPLC method for this compound would involve a C18 stationary phase, which provides effective separation based on hydrophobicity. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier such as acetonitrile (B52724) or methanol. Gradient elution is often preferred to ensure the efficient elution of the analyte and any potential impurities with varying polarities. Key parameters to optimize include the mobile phase composition, pH, flow rate, and column temperature to achieve optimal peak shape, resolution, and analysis time.

Validation: Once a suitable method is developed, it must be validated according to the International Council for Harmonisation (ICH) guidelines to demonstrate its suitability for its intended purpose. The validation process typically includes the assessment of the following parameters:

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Table 1: Hypothetical HPLC Method Parameters and Validation Summary for this compound

| Parameter | Value |

| Chromatographic Conditions | |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |

| Gradient | 30% B to 90% B over 15 min |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 254 nm |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Validation Parameters | |

| Linearity Range | 1 - 100 µg/mL (r² > 0.999) |

| Accuracy (% Recovery) | 98.5 - 101.2% |

| Precision (% RSD) | < 2% |

| LOD | 0.1 µg/mL |

| LOQ | 0.3 µg/mL |

| Robustness | Unaffected by minor changes in flow rate and temperature |

Gas Chromatography (GC) and Supercritical Fluid Chromatography (SFC)

Gas Chromatography (GC): Direct analysis of this compound by GC is likely to be challenging due to its presumed low volatility and relatively high polarity. The high temperatures required for volatilization in the GC inlet could lead to thermal degradation. Therefore, derivatization is often necessary to convert the analyte into a more volatile and thermally stable compound. jfda-online.com Silylation or acylation of the amide proton could be explored to increase volatility. gcms.cz

Supercritical Fluid Chromatography (SFC): SFC presents a viable alternative to both HPLC and GC for the analysis of this compound. wikipedia.org This technique utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. chromatographyonline.com The low viscosity and high diffusivity of supercritical CO₂ allow for faster separations and higher efficiencies compared to HPLC. wikipedia.org SFC is particularly well-suited for the separation of chiral compounds and can be operated in both normal and reversed-phase modes. nih.govchromatographyonline.com For this compound, a packed column with a polar stationary phase could be employed, with a mobile phase of supercritical CO₂ modified with a small amount of a polar organic solvent like methanol. chromatographyonline.com

Hyphenated Techniques for Complex Mixture Analysis

Hyphenated techniques, which couple a separation technique with a detection technique, are powerful tools for the analysis of complex mixtures, providing both separation and structural information.

LC-MS/MS for Ultra-Trace Analysis and Metabolite Identification (for in vitro studies)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique ideal for the ultra-trace analysis of this compound and for the identification of its metabolites in in vitro studies. nih.govnih.gov

Ultra-Trace Analysis: In LC-MS/MS, the HPLC system separates the components of a mixture, which are then ionized and introduced into the mass spectrometer. The use of tandem mass spectrometry, particularly in the multiple reaction monitoring (MRM) mode, allows for highly selective and sensitive quantification. In MRM, a specific precursor ion of the analyte is selected and fragmented, and a specific product ion is monitored. This provides a high degree of specificity, minimizing interference from the sample matrix.

In Vitro Metabolite Identification: LC-MS/MS is an indispensable tool for studying the in vitro metabolism of drug candidates like this compound in systems such as human liver microsomes. washington.edu Following incubation, the sample is analyzed by LC-MS/MS to detect potential metabolites. High-resolution mass spectrometry can provide accurate mass measurements, which aid in determining the elemental composition of the metabolites. mdpi.comnih.gov Tandem mass spectrometry is then used to fragment the metabolite ions, and the resulting fragmentation patterns are compared to that of the parent compound to elucidate the structure of the metabolites. researchgate.net Common metabolic transformations that could be identified include hydroxylation, N-dealkylation, and glucuronidation. nih.gov

Table 2: Hypothetical LC-MS/MS Parameters for the Analysis of this compound and its Potential Metabolites

| Parameter | Value |

| LC Conditions | |

| Column | C18 (e.g., 100 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.3 mL/min |

| MS/MS Conditions | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (m/z) | [M+H]⁺ for this compound |

| Product Ions (m/z) | Specific fragments for quantification and confirmation |

| Collision Energy | Optimized for each transition |

GC-MS for Volatile Derivative Analysis

Gas chromatography-mass spectrometry (GC-MS) can be a powerful tool for the analysis of this compound, provided that the compound is first derivatized to increase its volatility. jfda-online.com

Derivatization: The primary challenge for GC analysis of this compound is its likely low volatility. Derivatization aims to convert polar functional groups into less polar, more volatile ones. For this compound, the active hydrogen on the amide nitrogen is a potential site for derivatization. Common derivatization reagents include silylating agents (e.g., BSTFA, MTBSTFA) or acylating agents (e.g., trifluoroacetic anhydride). scribd.comresearchgate.net The choice of derivatizing agent depends on the reactivity of the functional group and the desired properties of the derivative. gcms.cz